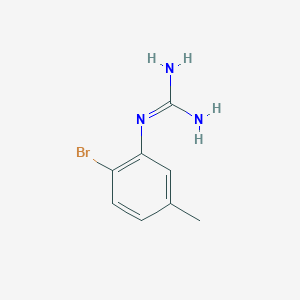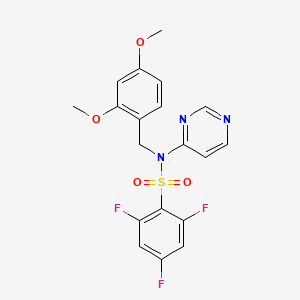
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, trifluoromethyl, and pyrimidinyl groups attached to a benzenesulfonamide core, which contributes to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2,4-Dimethoxybenzyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable nucleophile, such as an amine, under acidic or basic conditions to form the benzyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Coupling with Pyrimidinyl Group: The final step involves coupling the intermediate with a pyrimidinyl derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
科学的研究の応用
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-3-(4-pyrimidinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(3-pyridinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide stands out due to the presence of both trifluoromethyl and pyrimidinyl groups, which confer unique chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific applications.
特性
分子式 |
C19H16F3N3O4S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)methyl]-2,4,6-trifluoro-N-pyrimidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H16F3N3O4S/c1-28-14-4-3-12(17(9-14)29-2)10-25(18-5-6-23-11-24-18)30(26,27)19-15(21)7-13(20)8-16(19)22/h3-9,11H,10H2,1-2H3 |
InChIキー |
JPCPIBFSKYYBCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=NC=C2)S(=O)(=O)C3=C(C=C(C=C3F)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


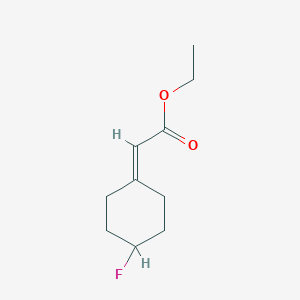
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
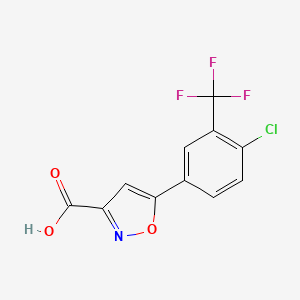
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
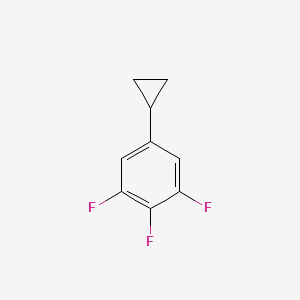
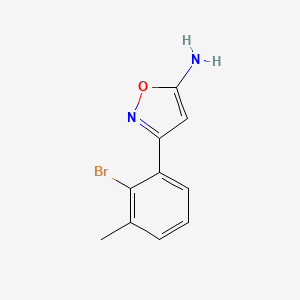
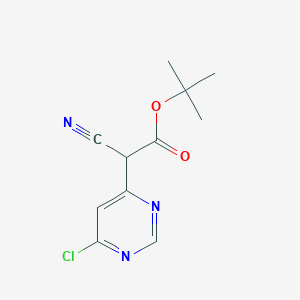
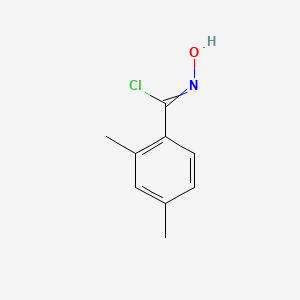
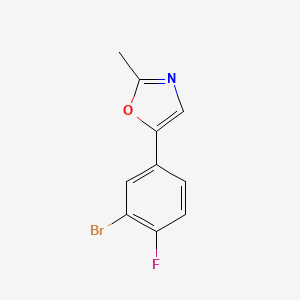
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

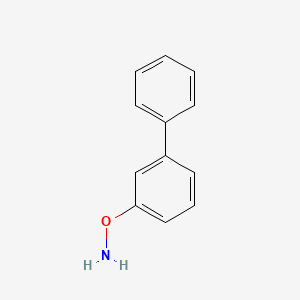
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
